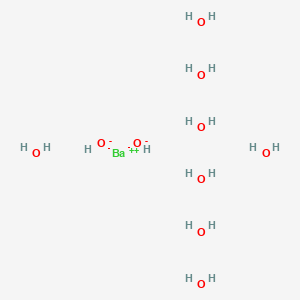
sodium;iodide;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium iodide dihydrate is an ionic compound with the chemical formula NaI·2H₂O. It is a white, water-soluble solid that consists of sodium cations (Na⁺) and iodide anions (I⁻) in a crystal lattice. This compound is commonly used in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium iodide dihydrate can be synthesized by reacting sodium hydroxide (NaOH) with hydroiodic acid (HI). The reaction produces sodium iodide (NaI), which can then be crystallized to form the dihydrate compound:
NaOH+HI→NaI+H2O
Industrial Production Methods
Industrial production of sodium iodide dihydrate typically involves the reaction of sodium carbonate (Na₂CO₃) or sodium hydroxide with hydroiodic acid, followed by evaporation of the solution to obtain the dihydrate form .
Chemical Reactions Analysis
Types of Reactions
Sodium iodide dihydrate undergoes various chemical reactions, including:
- It is commonly used in the Finkelstein reaction, where it converts alkyl chlorides into alkyl iodides:
Substitution Reactions: R-Cl+NaI→R-I+NaCl
Oxidation-Reduction Reactions: Sodium iodide can be oxidized by strong oxidizing agents to produce iodine (I₂).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in acetone as a solvent, which helps drive the reaction forward by precipitating out sodium chloride (NaCl).
Oxidation-Reduction Reactions: Strong oxidizing agents like chlorine (Cl₂) or hydrogen peroxide (H₂O₂) are used.
Major Products Formed
Substitution Reactions: Alkyl iodides (R-I) and sodium chloride (NaCl).
Oxidation-Reduction Reactions: Iodine (I₂) and sodium hydroxide (NaOH).
Scientific Research Applications
Sodium iodide dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the Finkelstein reaction to produce alkyl iodides.
Biology: Employed in various biochemical assays and as a source of iodine in biological studies.
Medicine: Radioactive isotopes of sodium iodide, such as Na¹³¹I, are used in the diagnosis and treatment of thyroid disorders.
Industry: Utilized in the production of iodine compounds and in photographic chemicals.
Mechanism of Action
Sodium iodide dihydrate exerts its effects primarily through the release of iodide ions (I⁻). In biological systems, iodide ions are taken up by the thyroid gland, where they are used in the synthesis of thyroid hormones. The molecular targets and pathways involved include the sodium-iodide symporter (NIS) and various enzymes involved in hormone synthesis .
Comparison with Similar Compounds
Similar Compounds
- Sodium fluoride (NaF)
- Sodium chloride (NaCl)
- Sodium bromide (NaBr)
- Potassium iodide (KI)
Uniqueness
Sodium iodide dihydrate is unique due to its high solubility in water and its ability to release iodide ions, making it particularly useful in medical and biochemical applications. Unlike sodium chloride or sodium fluoride, sodium iodide is specifically used for its iodine content, which is essential for thyroid function .
Properties
IUPAC Name |
sodium;iodide;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HI.Na.2H2O/h1H;;2*1H2/q;+1;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEIYHUOLCUPSA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Na+].[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
O.O.[Na+].[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4INaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.925 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-azaniumyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B7884929.png)











